1-Iodo-2-methylpropane

描述

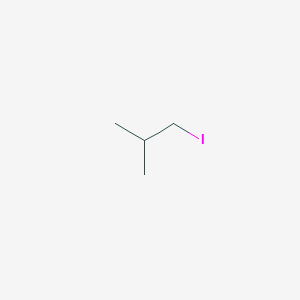

1-Iodo-2-methylpropane (CAS 513-38-2), also known as isobutyl iodide, is a primary alkyl iodide with the structural formula (CH₃)₂CHCH₂I. It is a colorless to pale yellow liquid with a molecular weight of 184.0 g/mol and a boiling point of 120–121°C . Industrially, it is used as an alkylating agent in organic synthesis, particularly in stereoselective reactions and regioselective modifications of bioactive molecules . Its branched structure reduces steric hindrance compared to bulkier iodides like neopentyl iodide, enhancing its utility in nucleophilic substitutions . Environmental studies also identify it as a volatile organoiodine compound released by marine macroalgae, though at lower rates compared to brominated analogs .

准备方法

Synthetic Routes for 1-Iodo-2-Methylpropane

Nucleophilic Substitution via Hydroiodic Acid

The most direct method involves reacting isobutyl alcohol with hydroiodic acid (HI). This acid-catalyzed substitution proceeds via an mechanism, where the hydroxyl group of isobutyl alcohol is replaced by iodide. The reaction is typically conducted under reflux conditions, with yields dependent on acid concentration and reaction time .

3)2\text{CHCH}2\text{OH} + \text{HI} \rightarrow (\text{CH}3)2\text{CHCH}2\text{I} + \text{H}_2\text{O}

Optimization Insights:

-

Temperature: Prolonged heating at 100–120°C improves conversion .

-

Catalysts: Red phosphorus or hypophosphorous acid () may enhance iodide formation by reducing iodine byproducts .

Finkelstein Reaction with Isobutyl Halides

The Finkelstein reaction exchanges chlorine or bromine in isobutyl halides with iodide using sodium iodide (NaI) in anhydrous acetone. This method avoids acidic conditions and is suitable for moisture-sensitive substrates .

3)2\text{CHCH}2\text{Cl} + \text{NaI} \rightarrow (\text{CH}3)2\text{CHCH}2\text{I} + \text{NaCl}

Key Considerations:

-

Solvent Polarity: Acetone’s polar aprotic nature facilitates reactivity .

-

Yield Limitations: Equilibrium-driven reactions may require excess NaI or solvent removal to shift equilibrium .

Phosphorus Triiodide-Mediated Synthesis

Isobutyl alcohol reacts with phosphorus triiodide () to yield this compound. This method is less common due to handling challenges but offers high selectivity .

3)2\text{CHCH}2\text{OH} + \text{PI}3 \rightarrow 3 (\text{CH}3)2\text{CHCH}2\text{I} + \text{H}3\text{PO}_3

Safety Notes:

Physicochemical Properties and Characterization

The following table consolidates key properties from experimental studies :

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 119–121°C | Lit. | |

| Density | 1.599–1.602 g/mL | 25°C | |

| Refractive Index () | 1.496 | 20°C | |

| Vapor Pressure | 20 mmHg | 20°C | |

| Flash Point | 13°C (closed cup) | -- |

Spectroscopic Data:

Industrial and Laboratory Applications

Alkylation in Pharmaceutical Synthesis

This compound serves as a robust alkylating agent for oxygen, sulfur, and nitrogen nucleophiles. For example, its reaction with thiophenol achieves 83% radiochemical conversion in sulfides .

Radiolabeling for PET Tracers

Carbon-11 labeled derivatives, such as 2-methyl-1-[]propanol, are synthesized for positron emission tomography (PET) imaging, highlighting its role in medical diagnostics .

Challenges and Optimization Strategies

Byproduct Formation

Free iodine generation during synthesis can reduce purity. Washing with aqueous mitigates this issue .

Solvent Selection

Polar aprotic solvents like 2-methoxyethanol enhance Williamson etherification yields (e.g., 85% conversion with this compound) .

化学反应分析

Types of Reactions: 1-Iodo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. These reactions include:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.

Major Products:

Substitution Reactions: The major products include isobutanol, isobutyronitrile, and isobutylamine.

Elimination Reactions: The major product is isobutene.

科学研究应用

1-Iodo-2-methylpropane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Organic Synthesis: It is used as an alkylating agent to introduce the isopropyl group into various molecular frameworks, aiding in the synthesis of more complex organic structures.

Reaction Mechanism Studies: Researchers use it to study the role of iodine in nucleophilic substitution reactions and to understand reaction mechanisms.

Materials Chemistry: It is employed in the modification of surface properties of polymers and other materials through grafting techniques.

Biological Research: It is used in the synthesis of biologically active molecules and pharmaceuticals.

作用机制

The primary mechanism by which 1-iodo-2-methylpropane exerts its effects is through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the substitution of the iodine atom with other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Structural and Physical Properties

The physical properties of 1-iodo-2-methylpropane and related iodides are compared below:

Key observations:

- Branching effects : Neopentyl iodide (1-iodo-2,2-dimethylpropane) has a higher molecular weight but lower vapor pressure than this compound due to increased steric bulk .

- Boiling points : Straight-chain analogs like 1-iodopropane have lower boiling points than branched derivatives due to reduced intermolecular van der Waals forces .

Chemical Reactivity

Nucleophilic Substitution (SN2) :

This compound undergoes SN2 reactions more readily than neopentyl iodide due to its primary alkyl structure and moderate steric hindrance. For example, in Myers alkylation, it achieves 98% yield and 99% diastereomeric excess in stereoselective syntheses . In contrast, neopentyl iodide’s bulky tert-butyl group impedes backside attack, making it less reactive .

Elimination (E2) :

In dehydrohalogenation reactions, this compound produces 2-methylpropene as a minor byproduct when treated with sodium ethoxide, while its straight-chain analogs favor more substituted alkenes .

Environmental Impact

This compound is released by polar and temperate macroalgae at rates up to 0.5 pmol g⁻¹ wet weight day⁻¹ , significantly lower than bromoform (253 pmol g⁻¹) . Its environmental persistence is shorter than chlorinated hydrocarbons due to photolytic degradation, but its role in atmospheric iodine cycling remains understudied .

生物活性

1-Iodo-2-methylpropane, also known as isobutyl iodide, is an organic compound with significant biological and chemical properties. This article reviews its biological activity, synthesis, applications, and relevant case studies.

This compound has the molecular formula CHI and a molecular weight of 184.02 g/mol. The compound is a colorless to brown liquid with a boiling point of approximately 121 °C and is insoluble in water but miscible in organic solvents like alcohol and diethyl ether .

| Property | Value |

|---|---|

| Molecular Formula | CHI |

| Molecular Weight | 184.02 g/mol |

| Boiling Point | 120-121 °C |

| Melting Point | -93 °C |

| Specific Gravity | 1.587 |

| Solubility | Insoluble in water; miscible in alcohol and diethyl ether |

Biological Activity

This compound exhibits various biological activities primarily due to its reactivity as an alkylating agent. It has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of radiolabeled compounds for imaging techniques like PET (Positron Emission Tomography).

Synthesis and Radiochemical Applications

A notable study involved the radiosynthesis of 1-iodo-2-[]methylpropane, which was synthesized with a radiochemical yield of 25 ± 7% and purity of 78 ± 7% . This compound was utilized as a labeling agent in further chemical reactions, demonstrating its utility in creating biologically active radiotracers.

Key Findings:

- Radiochemical Conversions: The compound showed average radiochemical conversions of 83% for thiophenol, 40% for phenol, and 60% for phenylmagnesium bromide .

- Application in PET: The successful synthesis of radiolabeled compounds highlights the importance of this compound in developing PET tracers for studying biological processes.

Case Studies

-

Synthesis of Inhibitors for Cathepsin K :

A study focused on designing inhibitors for cathepsin K, an enzyme implicated in cartilage degradation. The research highlighted that alkyl iodides like this compound can serve as key intermediates in synthesizing such inhibitors, demonstrating their relevance in therapeutic applications against osteoarthritis . -

Chemical Hazards and Safety :

As with many alkyl iodides, handling this compound requires caution due to its potential skin irritation and eye damage risks. Safety protocols must be adhered to when working with this compound to mitigate hazards associated with its reactivity and toxicity .

常见问题

Q. Basic: What are the key experimental parameters for synthesizing 1-iodo-2-methylpropane via nucleophilic substitution?

The synthesis typically involves reacting 2-methylpropan-2-ol (tert-butanol) with hydroiodic acid (HI) under controlled conditions. Key parameters include:

- Temperature : Maintain reflux conditions (~120°C) to favor the SN1 mechanism .

- Purity of HI : Use anhydrous HI to minimize side reactions (e.g., elimination).

- Stabilization : Add copper stabilizers to prevent iodine liberation due to light sensitivity .

Characterization involves verifying boiling point (120–121°C), density (1.599 g/mL at 20°C), and refractive index (1.496) .

Q. Advanced: How do vapor pressure measurements for this compound resolve discrepancies between historical and modern data?

Historical vapor pressure data (1895) were updated using static method measurements (254–308 K), showing improved accuracy when fitted to the Clarke and Glew equation. Modern studies highlight deviations of ≤3% from older values, attributed to advancements in instrumentation and purity control (≥99.9%) . Researchers should validate data using temperature-calibrated manometers and account for impurities like residual alcohols .

Q. Basic: What spectroscopic methods are optimal for characterizing this compound?

- NMR : <sup>1</sup>H NMR shows a triplet for the CH2I group (δ ~3.3 ppm) and a singlet for the (CH3)2C– group (δ ~1.2 ppm).

- IR : C–I stretch appears as a weak band near 500–600 cm<sup>−1</sup>.

- GC-MS : Use non-polar columns (e.g., DB-5) with electron ionization to confirm molecular ion peaks (m/z 184 for [M]<sup>+</sup>) .

Q. Advanced: How can reaction pathways be controlled during the Wurtz coupling of this compound to minimize by-products?

Wurtz reaction with sodium produces three alkanes: 2,2,3,3-tetramethylbutane (major), 2,2-dimethylpentane, and 2-methylpropane. To minimize cross-coupling by-products:

- Use stoichiometric sodium and slow addition to reduce intermolecular collisions .

- Employ ultrasound-assisted mixing to enhance homocoupling selectivity .

Monitor product ratios via GC with FID detection .

Q. Basic: What safety protocols are critical when handling this compound in kinetic studies?

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- Static Control : Ground equipment to prevent ignition of vapors (flash point: 13°C) .

- Spill Management : Neutralize iodine residues with sodium thiosulfate .

Q. Advanced: How do thermodynamic properties (e.g., heat capacity) of this compound inform solvent selection in high-temperature reactions?

Heat capacity data (315–344 K) show a nonlinear increase with temperature, peaking at ~298 J/mol·K. This low thermal stability necessitates solvents with high boiling points (e.g., DMF or DMSO) to prevent decomposition above 120°C. Differential scanning calorimetry (DSC) is recommended to map phase transitions .

Q. Basic: What are the primary degradation products of this compound under UV exposure, and how are they detected?

UV light cleaves the C–I bond, yielding isobutylene and iodine radicals. By-products include diiodinated compounds and polymeric residues. Monitor degradation via:

- Iodometric titration to quantify free iodine .

- HPLC-UV with a C18 column to separate oligomers .

Q. Advanced: How do isotopic labeling studies using deuterated analogs clarify the mechanism of Grignard reactions with this compound?

Deuterium labeling at the β-carbon (CH2I group) reveals inversion stereochemistry via <sup>2</sup>H NMR, confirming an SN2 mechanism in polar aprotic solvents. Kinetic isotope effects (KIE > 2) further support bimolecular transition states .

Q. Basic: What are the limitations of using this compound in cross-coupling reactions compared to brominated analogs?

- Reactivity : Lower electronegativity of iodine reduces oxidative addition efficiency in Pd-catalyzed couplings.

- Stability : Prone to light-induced decomposition, requiring dark storage.

Use bulky ligands (e.g., XPhos) to enhance catalytic turnover in Suzuki-Miyaura reactions .

Q. Advanced: How do computational models (DFT) predict the regioselectivity of this compound in radical chain reactions?

DFT calculations (B3LYP/6-311+G*) show that the tertiary carbon radical intermediate is 12 kJ/mol more stable than primary analogs, favoring H abstraction from the (CH3)2C– group. Solvent effects (e.g., benzene vs. water) further modulate activation barriers by ≤8% .

属性

IUPAC Name |

1-iodo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUGGGLMQBJCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060154 | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals. | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

513-38-2 | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IJ6B9708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。